1-(Trimethylsilyl)-2-thioanisole
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Overview
Description
1-(Trimethylsilyl)-2-thioanisole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thioanisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-thioanisole can be synthesized through several methods. One common approach involves the reaction of thioanisole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would involve similar reaction conditions, with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-2-thioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the sulfur atom, depending on the reagents used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic compounds or thiols.
Substitution: Various substituted thioanisole derivatives.
Scientific Research Applications
1-(Trimethylsilyl)-2-thioanisole has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-2-thioanisole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the thioanisole moiety. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. The sulfur atom in the thioanisole moiety can engage in nucleophilic or electrophilic reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Thioanisole: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethylsilylbenzene: Contains a trimethylsilyl group but lacks the sulfur atom, limiting its reactivity compared to 1-(Trimethylsilyl)-2-thioanisole.
Trimethylsilylacetylene: Another organosilicon compound with different reactivity and applications.
Uniqueness: this compound is unique due to the combination of the trimethylsilyl group and the thioanisole moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
trimethyl-(2-methylsulfanylphenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SSi/c1-11-9-7-5-6-8-10(9)12(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVXXPODYCISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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